molecular formula C14H19FO9 B8105313 (2R,3R,4S,5R)-2-(acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R)-2-(acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B8105313
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-RQICVUQASA-N
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Description

(2R,3R,4S,5R)-2-(acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C14H19FO9 and its molecular weight is 350.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-RQICVUQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3R,4S,5R)-2-(acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

The compound has the molecular formula C14H19FO9C_{14}H_{19}FO_9 and a molecular weight of 350.29 g/mol. It features multiple acetoxy groups attached to a tetrahydropyran ring, which contribute to its unique reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC14H19FO9
Molecular Weight350.29 g/mol
CAS Number162489-61-4
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the acetylation of a precursor molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions are carefully controlled to ensure the selective acetylation of hydroxyl groups.

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in several biochemical pathways. The compound's structure allows it to interact with enzymes and receptors, potentially influencing their activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain analogs demonstrate potent inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB231.
  • One study reported an IC50 value of 27.66 mM against the MDA-MB231 cell line for a closely related compound .

Case Studies

  • Study on Anticancer Properties : A library of compounds including variations of this compound was synthesized and screened for anticancer activity. Notably, some compounds exhibited promising results with IC50 values indicating effective growth inhibition in cancer cell lines .
  • Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes involved in metabolic pathways. The hydrolysis of acetoxy groups appears to play a crucial role in modulating enzyme activity and subsequent biological effects.

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds:

CompoundKey FeaturesBiological Activity
(2R,3R,4S,5R)-2-(Hydroxymethyl)Hydroxyl groups instead of acetoxyDifferent interaction profile
(2R,3R,4S,5R)-2-(Methoxymethyl)Methoxy groupsVarying reactivity

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